Product packaging for ethyl (2Z)-2-cyano-3-(2-furyl)acrylate(Cat. No.:)

ethyl (2Z)-2-cyano-3-(2-furyl)acrylate

Cat. No.: B3827608
M. Wt: 191.18 g/mol
InChI Key: MWOUIHHHTGARFQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is a chemical compound of significant interest in organic synthesis and materials research. This compound belongs to a class of acrylate derivatives known to be synthesized via Knoevenagel condensation, a crucial carbon-carbon bond forming reaction, from starting materials such as furan-2-aldehyde and ethyl cyanoacetate . Its molecular formula is C10H9NO3, and it features a furan ring, a cyano group, and an ethyl ester in a single conjugated system, which can influence its electronic properties and crystal packing behavior . Scientifically, its value stems from its role as a versatile building block for the synthesis of more complex nitrogen and oxygen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials . While the crystal structure of the closely related (E)-isomer has been determined, showing a planar molecular geometry stabilized by intermolecular C-H···O interactions, the specific properties of the (Z)-isomer you are inquiring about warrant further investigation . Researchers may utilize this compound in developing new synthetic methodologies or exploring its potential application in materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B3827608 ethyl (2Z)-2-cyano-3-(2-furyl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUIHHHTGARFQ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23973-22-0
Record name NSC8375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for Ethyl 2z 2 Cyano 3 2 Furyl Acrylate and Analogues

Evolution of Synthetic Routes and Historical Perspectives

The primary and most established method for synthesizing ethyl (2Z)-2-cyano-3-(2-furyl)acrylate and its analogues is the Knoevenagel condensation. nih.govresearchgate.net This reaction has been a cornerstone of carbon-carbon bond formation for over a century. wikipedia.orgscielo.org.mx

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of this compound synthesis, the reaction involves the condensation of 2-furaldehyde (also known as furfural) with ethyl cyanoacetate (B8463686). evitachem.comnih.gov

The mechanism begins with a base catalyst deprotonating the ethyl cyanoacetate to form a nucleophilic enolate ion. evitachem.comwikipedia.org This nucleophile then attacks the carbonyl carbon of the 2-furaldehyde. The subsequent elimination of a water molecule results in the formation of the α,β-unsaturated product, this compound. evitachem.com A typical experimental setup involves stirring a solution of furan-2-aldehyde, ethyl cyanoacetate, and a catalytic amount of a base like piperidine (B6355638) in ethanol (B145695) at room temperature for several hours. nih.gov This straightforward procedure provides the target compound in quantitative yield. nih.gov

The efficiency and environmental impact of the Knoevenagel condensation are highly dependent on the catalyst employed. scielo.org.mx Research has evolved from using simple amine catalysts to developing more sophisticated and sustainable catalytic systems.

Initially, weakly basic amines such as piperidine were commonly used to facilitate the reaction. nih.govwikipedia.org However, the drive for more efficient and greener processes has led to the exploration of a wide array of catalysts. Triphenylphosphine (B44618) (TPP) has been shown to be an effective catalyst for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate under mild, solvent-free conditions, with microwave irradiation further accelerating the reaction. organic-chemistry.org

Ionic liquids have also emerged as promising catalysts and solvents. scielo.org.mx For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been successfully used as a catalyst for the synthesis of cyanoacrylates in good to excellent yields. scielo.org.mxjmcs.org.mx Another advanced system involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst in conjunction with a hydroxyl-functionalized ionic liquid, which acts as a promoter. rsc.org

More recently, novel catalytic systems have been developed in line with green chemistry principles. These include heterogeneous catalysts like hydrotalcite materials, which are effective for the condensation of furfural (B47365) and ethyl cyanoacetate. researchgate.net A particularly innovative approach involves the use of photo-activated carbon dots derived from 5-hydroxymethylfurfural (B1680220) (5-HMF) as photocatalysts, enabling the reaction to proceed efficiently in green solvents like water and ethanol under UV irradiation. mdpi.com

Table 1: Comparison of Catalysts in Knoevenagel Condensation for Cyanoacrylate Synthesis
CatalystReactantsSolvent/ConditionsKey AdvantagesSource
PiperidineFuran-2-aldehyde, Ethyl cyanoacetateEthanol, Room TemperatureSimple, traditional method, quantitative yield. nih.gov
Triphenylphosphine (TPP)Aldehydes, Ethyl cyanoacetateSolvent-free, Microwave irradiation optionMild conditions, high yields, high stereoselectivity. organic-chemistry.org
Diisopropylethylammonium Acetate (DIPEAc)Aromatic aldehydes, Ethyl cyanoacetateHexane, 65-70 °CEfficient, good yields, reusable solvent. scielo.org.mxjmcs.org.mx
DABCO / Hydroxy Ionic LiquidAldehydes, Ethyl cyanoacetate[HyEtPy]Cl–H₂OEco-friendly, easy work-up, reusable ionic liquid. rsc.org
HydrotalcitesFurfural, Ethyl cyanoacetateConventional heating or MicrowaveHeterogeneous, reusable, aligns with green chemistry. researchgate.net
Photo-activated Carbon DotsAldehydes, Ethyl cyanoacetateWater/Ethanol, UV (365 nm)Photocatalytic, uses green solvents, high yields. mdpi.com

Contemporary and Emerging Synthetic Strategies

While the Knoevenagel condensation remains fundamental, this compound and its analogues are also central to more complex, modern synthetic strategies, including multicomponent and cyclization reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. scielo.org.mx Cyanoacrylates often feature as key intermediates in these reactions, even if not added as a starting material.

For example, a versatile, three-component synthesis of 4H-pyran derivatives involves the reaction of an aldehyde, malononitrile (B47326), and ethyl acetoacetate. scielo.org.mx The proposed mechanism suggests an initial Knoevenagel condensation between the aldehyde and malononitrile to form a cyanoacrylate-type intermediate (α,β-unsaturated compound). scielo.org.mx This intermediate then undergoes a Michael addition with the enolate of ethyl acetoacetate, followed by intramolecular cyclization to yield the final polyfunctionalized 4H-pyran. scielo.org.mx Similarly, pyrimidine (B1678525) thione derivatives can be prepared through the one-pot reaction of an aromatic aldehyde, ethyl cyanoacetate, and thiourea, where the ethyl cyanoacrylate is formed in situ. researchgate.net

This compound and related compounds are valuable building blocks for constructing new heterocyclic rings through cyclization and annulation reactions. These reactions leverage the electrophilic nature of the double bond and the functionality of the cyano and ester groups.

An efficient method for synthesizing densely substituted furan-2,4-dicarboxylates has been developed using (E)-ethyl 3-aryl-2-cyanoacrylates as the starting material. researchgate.net In this process, the cyanoacrylate reacts with ethyl glycinate (B8599266) hydrochloride in the presence of a base (DBU). researchgate.net A plausible mechanism involves the Michael addition of the ethyl glycinate to the cyanoacrylate, followed by an intramolecular cyclization and subsequent rearrangement to form the highly substituted furan (B31954) ring. researchgate.net This strategy provides an appealing alternative for accessing polysubstituted furans under mild conditions. researchgate.net

In another example, the related substrate ethyl 2-cyano-3,3-bis(methylthio)acrylate reacts with amidrazones to afford mercapto pyrazole (B372694) derivatives, demonstrating a pathway to different five-membered heterocycles. researchgate.net

Principles of Green Chemistry in Cyanoacrylate Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of cyanoacrylates. This involves optimizing reactions to prevent waste, maximize atom economy, and use safer chemicals and conditions. synthiaonline.com

Several of the modern catalytic methods for Knoevenagel condensation embody these principles. The use of solvent-free conditions with catalysts like triphenylphosphine eliminates the environmental and health hazards associated with volatile organic solvents. organic-chemistry.org When solvents are necessary, the focus shifts to greener alternatives like water and ethanol, as seen in the photocatalytic method using carbon dots. mdpi.com

The use of reusable heterogeneous catalysts, such as hydrotalcites, simplifies product purification and reduces waste, as the catalyst can be easily recovered and used in subsequent reactions. researchgate.net Similarly, ionic liquids can often be recovered and reused. rsc.org Energy efficiency is another key aspect, addressed by using energy sources like microwave and infrared irradiation, which can dramatically shorten reaction times and reduce energy consumption compared to traditional heating methods. organic-chemistry.orgscielo.org.mx Furthermore, the application of cyanoacrylates in multicomponent reactions is inherently green, as these processes are designed for high atom economy, building complex molecules with minimal formation of by-products. scielo.org.mx

Solvent-Free and Aqueous Reaction Environments

The use of volatile organic solvents in chemical synthesis is a significant source of environmental pollution. Consequently, a major focus of green chemistry is the development of solvent-free and aqueous reaction systems.

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures with easier purification. Several catalytic systems have been shown to be effective for the Knoevenagel condensation of furfural and its derivatives with active methylene compounds under solvent-free conditions.

One notable approach involves the use of triphenylphosphine (TPP) as a mild and efficient catalyst. organic-chemistry.org This method is applicable to a wide range of aldehydes, including heterocyclic variants, and proceeds under solvent-free conditions, often enhanced by microwave irradiation to reduce reaction times and improve yields. organic-chemistry.org Another sustainable method employs biogenic carbonates (a mixture of calcium and barium carbonates) as a catalyst for the reaction of 5-hydroxymethylfurfural with ethyl cyanoacetate at 100°C, affording the product in high yield. mdpi.com Metal-organic frameworks (MOFs) have also been utilized as reusable heterogeneous catalysts for solvent-free Knoevenagel condensations. acs.org

Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, represents another important solvent-free technique. Hydrotalcite materials, synthesized via a combined mechanochemical/coprecipitation approach, have demonstrated high catalytic activity and selectivity in the solvent-free condensation of furfural with ethyl cyanoacetate, with reactions proceeding rapidly at room temperature.

Interactive Data Table: Solvent-Free Synthesis of Furyl Acrylate (B77674) Analogues

CatalystAldehydeActive Methylene CompoundConditionsYield (%)Reference
Biogenic Carbonates5-HydroxymethylfurfuralEthyl Cyanoacetate100°C, 1h87 mdpi.com
TriphenylphosphineVarious AldehydesEthyl CyanoacetateSolvent-free, MWExcellent organic-chemistry.org
Hydrotalcite (Mechanochem.)FurfuralEthyl CyanoacetateRoom Temp, 10-30 min>99
MOFs (Zn, Cd, Co-based)BenzaldehydeMalononitrileRoom Temp, 25 min95-98 acs.org

Aqueous Reaction Environments:

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The Knoevenagel condensation has been successfully performed in aqueous media using various catalytic systems. A highly efficient protocol utilizes a complex of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water as the promoter at room temperature, leading to excellent yields. asianpubs.org This system can be recycled and reused multiple times without significant loss of activity. asianpubs.org

The use of basic catalysts like potassium hydroxide (B78521) (KOH) in water, often in conjunction with microwave irradiation, has also been reported to produce Knoevenagel adducts in high yields (65-97%). scielo.br Furthermore, research has explored catalyst-free Knoevenagel condensations in water at elevated temperatures, presenting an even greener alternative by eliminating the need for a catalyst altogether. rsc.org Photo-activated carbon dots derived from 5-hydroxymethylfurfural (HMF) have also been employed as photocatalysts for this condensation in aqueous and ethanolic solutions, harnessing light as a sustainable energy source. mdpi.com

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The Knoevenagel condensation of 2-furaldehyde and ethyl cyanoacetate to form this compound involves the elimination of one molecule of water.

The theoretical atom economy can be calculated as follows:

Molecular Formula of 2-furaldehyde: C₅H₄O₂ (Molar Mass ≈ 96.08 g/mol )

Molecular Formula of Ethyl Cyanoacetate: C₅H₇NO₂ (Molar Mass ≈ 113.12 g/mol )

Molecular Formula of this compound: C₁₀H₉NO₃ (Molar Mass ≈ 191.18 g/mol )

Molecular Formula of Water: H₂O (Molar Mass ≈ 18.02 g/mol )

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (191.18 / (96.08 + 113.12)) x 100 ≈ 91.3%

While the elimination of water prevents a 100% atom economy, the Knoevenagel condensation is still considered relatively atom-economical, as the only by-product is the non-toxic and easily removable water molecule.

Sustainable synthetic protocols aim to improve upon this by addressing other factors such as catalyst recyclability, energy consumption, and the use of renewable resources. The use of heterogeneous catalysts like hydrotalcites and MOFs is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. acs.org Similarly, the recyclable DBU/water complex contributes to a more sustainable process. asianpubs.org The application of microwave irradiation or photocatalysis can significantly reduce reaction times and energy input compared to conventional heating methods. organic-chemistry.orgscielo.brmdpi.com

Stereoselective and Stereospecific Synthesis of (2Z)-Isomers and Related Diastereomers

The Knoevenagel condensation can theoretically produce both (E) and (Z) geometric isomers. The stereochemical outcome is a critical aspect of the synthesis, as different isomers can possess distinct physical, chemical, and biological properties. In the case of ethyl 2-cyano-3-(2-furyl)acrylate, the vast majority of reported synthetic protocols, particularly under thermodynamic control, lead predominantly to the (E)-isomer. mdpi.comnih.govasianpubs.orgscielo.org.mx

The initial product of the condensation may be a mixture of isomers, which can then equilibrate to the more thermodynamically stable form. wikipedia.org For many α,β-unsaturated carbonyl compounds, the (E)-isomer is favored due to reduced steric hindrance. For example, the reaction of 2-furaldehyde with ethyl cyanoacetate in ethanol using piperidine as a base yields the (E)-isomer. nih.govresearchgate.net Similarly, solvent-free methods using triphenylphosphine or reactions in a DBU/water system also report the exclusive or predominant formation of the (E)-isomer. organic-chemistry.orgasianpubs.org

Achieving stereoselectivity for the less stable (Z)-isomer is a significant synthetic challenge. There are no widely established, direct protocols for the selective synthesis of this compound. However, general strategies for influencing the E/Z ratio in Knoevenagel-type reactions have been explored for other substrates. These can include:

Kinetic Control: Running the reaction at low temperatures may favor the formation of the kinetically preferred isomer, which could potentially be the (Z)-isomer under certain conditions.

Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the transition state of the reaction and thus the stereochemical outcome. numberanalytics.com

Post-Synthesis Isomerization: It may be possible to isomerize a mixture of (E) and (Z) isomers, or the pure (E)-isomer, to enrich the (Z)-isomer. Studies on other systems, such as 3-benzylidene oxindoles, have shown that the equilibrium between isomers can be shifted using methods like UV irradiation or treatment with a basic medium. mdpi.com

Biocatalysis: The use of enzymes as catalysts can offer high stereoselectivity. For instance, porcine pancreas lipase (B570770) (PPL) has been used in the Knoevenagel condensation of other substrates to achieve high selectivity for the (E)-configuration, suggesting that other enzymes might be found that favor the (Z)-isomer. mdpi.com

The development of a stereoselective synthesis for the (2Z)-isomer of ethyl 2-cyano-3-(2-furyl)acrylate remains an open area for research, requiring careful manipulation of reaction conditions or the design of novel catalytic systems to overcome the inherent thermodynamic preference for the (E)-isomer.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 2z 2 Cyano 3 2 Furyl Acrylate

Mechanistic Investigations of Nucleophilic Additions

The prominent electron-deficient character of the double bond in ethyl (2Z)-2-cyano-3-(2-furyl)acrylate makes it highly susceptible to attack by a wide array of nucleophiles. These reactions are fundamental to its application in the synthesis of more complex molecular architectures.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for this class of compounds. researchgate.net The reaction is typically catalyzed by a base, which abstracts a proton from a Michael donor (a carbon or heteroatom nucleophile) to generate a nucleophilic enolate or equivalent. researchgate.net This nucleophile then attacks the β-carbon of the acrylate (B77674) system, which is the electrophilic site in the conjugated system.

The general mechanism proceeds as follows:

Deprotonation: A base deprotonates the Michael donor (e.g., an active methylene (B1212753) compound) to form a stabilized carbanion (enolate).

Nucleophilic Attack: The resulting nucleophile adds to the β-carbon of the this compound double bond. This 1,4-conjugate addition forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate. researchgate.net

Protonation: The enolate intermediate is then protonated by a proton source (often the conjugate acid of the base catalyst or a solvent), yielding the final addition product and regenerating the catalyst. researchgate.net

The driving force for this conjugate addition is the formation of a stable σ-bond at the expense of a weaker π-bond. researchgate.net The selectivity for 1,4-addition over 1,2-addition (direct attack at the carbonyl carbon) is high due to the soft nature of most Michael donors, which preferentially attack the softer β-carbon. The presence of the cyano group further enhances the electrophilicity of the double bond, facilitating the reaction.

This compound reacts with a variety of nucleophiles. While classic Michael additions expand the carbon skeleton, reactions with other nucleophiles can lead to substitution or the formation of heterocyclic systems. Research on analogous compounds, such as methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, has shown that strong nucleophiles can induce a nucleophilic substitution at the 5-position of the furan (B31954) ring, displacing a suitable leaving group. researchgate.net In the case of this compound, where there is no leaving group on the furan ring, the reaction pathways are dominated by addition to the acrylate moiety or reactions involving the entire structure.

For instance, reactions with amines can lead to the formation of various nitrogen-containing compounds. evitachem.com A plausible reaction involves the nucleophilic addition of an amine to the activated double bond. Another notable transformation is the reaction with ethyl glycinate (B8599266) hydrochloride, which, in the presence of a base, can lead to the synthesis of highly substituted furan derivatives through a sequence of nucleophilic addition, cyclization, and elimination. semanticscholar.org

Table 1: Representative Reactions with Diverse Nucleophiles

NucleophileReagent ExampleExpected Product TypeReference
Carbon NucleophilesDiethyl malonateMichael Adduct researchgate.net
Nitrogen NucleophilesPiperidine (B6355638), MorpholineNucleophilic substitution product (on substituted furans) researchgate.net
Nitrogen NucleophilesEthyl glycinate hydrochloridePolysubstituted furan-2,4-dicarboxylates via cyclization semanticscholar.org
Oxygen NucleophilesWater (in the presence of a base)Hydrolysis/cyclization intermediates semanticscholar.org
Sulfur NucleophilesThiophenolMichael Adduct researchgate.net
Inorganic NucleophilesSodium azide (B81097)Azide substitution product (on substituted furans) researchgate.net

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed via a concerted cyclic transition state, are powerful tools for ring formation. libretexts.org this compound is a versatile substrate for such reactions due to its combination of a diene (furan ring) and a dienophile (the electron-poor double bond).

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org The furan ring in the molecule can act as the 4π-electron component (the diene), while the activated double bond is a potent 2π-electron component (the dienophile).

As a Dienophile: The electron-deficient double bond of this compound makes it an excellent dienophile for reactions with electron-rich dienes such as cyclopentadiene (B3395910) or isoprene. The stereochemistry of the diene is retained in the resulting cyclohexene (B86901) product. libretexts.org

As a Diene: The furan ring itself can participate as the diene in Diels-Alder reactions, particularly with highly reactive dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate. This reaction typically leads to the formation of an oxygen-bridged cycloadduct (an oxanorbornene derivative).

These cycloaddition reactions are valuable for constructing complex polycyclic systems with high stereocontrol. libretexts.org

1,3-dipolar cycloadditions are concerted reactions between a 4π-electron 1,3-dipole and a 2π-electron dipolarophile to form a five-membered heterocyclic ring. libretexts.org The electron-poor double bond of this compound serves as an excellent dipolarophile.

This reactivity allows for the synthesis of a wide range of five-membered heterocycles. For example, reaction with an azide (like sodium azide, which can form an organic azide in situ) would yield a triazole, while reaction with a nitrile oxide would produce an isoxazole. These reactions are often regioselective and provide a direct route to important heterocyclic scaffolds. libretexts.org Related [3+2] cycloaddition strategies have been successfully used with similar acrylate systems to build substituted pyrrole (B145914) rings. semanticscholar.org

Table 2: Potential Cycloaddition Reactions

Reaction TypeRole of the AcrylateReactant Partner (Example)Expected Product ClassReference
[4+2] Diels-AlderDienophileCyclopentadiene (Diene)Substituted Norbornene libretexts.org
[4+2] Diels-AlderDiene (Furan part)Maleic Anhydride (Dienophile)Oxanorbornene Adduct libretexts.orglibretexts.org
[3+2] CycloadditionDipolarophileBenzyl Azide (1,3-Dipole)Triazoline/Triazole libretexts.org
[3+2] CycloadditionDipolarophileBenzonitrile Oxide (1,3-Dipole)Isoxazoline/Isoxazole libretexts.org

Electrophilic Reactivity Profiles

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of the cyano and ester groups. These groups pull electron density away from the conjugated system, including the furan ring.

Consequently, the molecule exhibits very low reactivity towards electrophiles.

Electrophilic Addition: Electrophilic attack on the carbon-carbon double bond is highly disfavored. The double bond is electron-poor and therefore not nucleophilic enough to react with electrophilic species like halogens (e.g., Br₂) or protic acids (e.g., HBr).

Electrophilic Aromatic Substitution: The furan ring, which is normally susceptible to electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), is significantly deactivated by the attached electron-withdrawing acrylate substituent. While reactions might be forced under harsh conditions, they are generally not synthetically viable pathways for this molecule. The deactivating group directs potential, albeit reluctant, electrophilic attack to the C4 and C5 positions of the furan ring.

Role of Push-Pull Electronic Structure in Reaction Dynamics

The chemical reactivity of this compound is fundamentally governed by its distinct "push-pull" electronic architecture. This arrangement arises from the strategic placement of electron-donating and electron-withdrawing groups across the molecule's conjugated system. The furan ring, with its oxygen heteroatom, acts as an effective electron-donating group (the "push"). Conversely, the cyano (-CN) and ethyl acrylate (-COOEt) moieties are strong electron-withdrawing groups (the "pull").

This electronic configuration creates a significant polarization of the carbon-carbon double bond, rendering the β-carbon (adjacent to the furan ring) electron-deficient and the α-carbon (bearing the cyano and ester groups) electron-rich. This pronounced charge separation makes the β-carbon highly susceptible to attack by nucleophiles. The reactivity is further enhanced by the ability of the conjugated system to delocalize the negative charge that develops during nucleophilic addition, thereby stabilizing the reaction intermediates.

The push-pull system not only dictates the regioselectivity of nucleophilic attacks but also activates the molecule for a variety of chemical transformations. For instance, in the context of polymerization, the polarized nature of the double bond facilitates rapid anionic polymerization initiated by even weak bases. The electron-withdrawing groups stabilize the propagating anionic center, driving the reaction forward. This inherent reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the construction of more complex molecular architectures.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound provide quantitative insight into its reactivity. While comprehensive kinetic data for all its reactions are not extensively documented in publicly available literature, the thermodynamic properties of the compound and its derivatives have been the subject of detailed investigation.

A key reaction for the synthesis of this compound is the Knoevenagel condensation between 2-furaldehyde and ethyl cyanoacetate (B8463686). This reaction is typically catalyzed by a weak base, such as piperidine, and proceeds readily under mild conditions, often at room temperature, indicating a relatively low activation energy barrier. The reaction is generally considered to be thermodynamically favorable, driven by the formation of the highly conjugated and stable final product.

Studies on the thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives have been conducted using experimental techniques such as bomb calorimetry and the Knudsen effusion method. isaac-scientific.com These studies have yielded crucial data on the standard molar enthalpies of formation in both the crystalline and gaseous states, as well as the standard molar enthalpies of sublimation. isaac-scientific.com This information is vital for understanding the energetic landscape of reactions involving these compounds and for optimizing synthesis and processing conditions. isaac-scientific.com

Below is a table summarizing key thermodynamic parameters for this compound and its derivatives, as determined in the aforementioned studies.

ParameterValueMethodReference
Standard Molar Enthalpy of Formation (crystalline), ΔfHm°(cr) Data for derivatives determinedBomb Calorimetry isaac-scientific.com
Standard Molar Enthalpy of Formation (gas), ΔfHm°(g) Data for derivatives calculatedFrom ΔfHm°(cr) and ΔsubHm° isaac-scientific.com
Standard Molar Enthalpy of Sublimation, ΔsubHm° Data for derivatives determinedKnudsen Effusion Method isaac-scientific.com
Standard Molar Energy of Combustion, ΔcUm° Data for derivatives determinedStatic-Bomb Combustion Calorimetry isaac-scientific.com

Note: Specific numerical values for this compound were part of a broader study on its derivatives. The presented table reflects the parameters investigated for this class of compounds.

The kinetic favorability of reactions such as nucleophilic addition is a direct consequence of the push-pull electronics, which lowers the activation energy for the approach of a nucleophile to the electron-deficient β-carbon. The thermodynamic stability of the resulting adducts is enhanced by the delocalization of charge across the newly formed sigma bond and the adjacent electron-withdrawing groups.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2z 2 Cyano 3 2 Furyl Acrylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, allowing for the assignment of all atoms within the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of ethyl (E)-2-cyano-3-(2-furyl)acrylate, a geometric isomer of the title compound, has been reported in deuterated chloroform (B151607) (CDCl₃). nih.govresearchgate.net The chemical shifts provide clear evidence for the presence of the ethyl ester and the 2-substituted furan (B31954) ring linked to an acrylic backbone. The signals for the ethyl group protons appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), indicative of their spin-spin coupling. nih.govresearchgate.net The protons of the furan ring and the vinylic proton exhibit signals in the aromatic region of the spectrum. nih.govresearchgate.net

While specific ¹³C NMR data for ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is not extensively detailed in the cited literature, analysis of related compounds allows for the prediction of characteristic chemical shifts. For instance, in a series of similar ethyl 2-cyano-3-aryl acrylates, the carbon atoms of the carbonyl group, the cyano group, and the ethyl group show distinct resonances. rsc.org The carbons of the furan ring and the acrylic double bond would also have predictable chemical shifts based on their electronic environments.

Assignment¹H NMR Chemical Shift (δ, ppm) for (E)-isomer nih.govresearchgate.netPredicted ¹³C NMR Chemical Shift Range (δ, ppm)
Ethyl -CH₃1.42 (t)13-15
Ethyl -CH₂4.40 (q)62-63
Furan-H6.61 (m)-
Furan-H6.80 (m)-
Furan-H7.28 (m)-
Vinylic-H7.98 (s)-
C=O (Ester)-162-164
C≡N (Cyano)-115-117
Olefinic Carbons-100-155
Furan Carbons-110-150

Dynamic NMR Studies and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of intramolecular processes that involve the interchange of nuclei between different magnetic environments. researchgate.netnih.gov Such processes can include bond rotations, ring inversions, and other conformational changes. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the activation energy (rotational barrier) for these dynamic processes. mdpi.com

Currently, there are no specific dynamic NMR studies reported in the literature for this compound. However, for molecules with potentially restricted rotation around single bonds, such as the bond connecting the furan ring to the acrylate (B77674) moiety, DNMR could provide valuable insights into the conformational dynamics. A variable-temperature NMR experiment could potentially reveal the coalescence of signals corresponding to different rotamers, allowing for the calculation of the free-energy barrier to rotation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

For this compound, the key functional groups that would give rise to characteristic vibrational bands include the cyano group (C≡N), the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the acrylate, and the furan ring system. Based on studies of structurally similar compounds like ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the vibrational frequencies can be predicted. nih.gov

The C≡N stretching vibration is expected to appear in the region of 2210-2270 cm⁻¹. The C=O stretching of the α,β-unsaturated ester is anticipated to be in the range of 1710-1730 cm⁻¹. The C=C stretching of the acrylate backbone typically appears around 1620-1640 cm⁻¹. The furan ring will have several characteristic bands corresponding to C-H stretching, C=C stretching, and ring breathing modes.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Cyano (C≡N)Stretching2210 - 2270
Ester Carbonyl (C=O)Stretching1710 - 1730
Acrylate (C=C)Stretching1620 - 1640
Furan RingC=C Stretching~1500 - 1600
Furan RingC-O-C Stretching~1000 - 1250

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. For ethyl 2-cyano-3-(furan-2-yl)acrylate (C₁₀H₉NO₃), the calculated exact mass can be compared with the experimentally determined value to confirm its molecular formula. rsc.org

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on its structure. Common fragmentation processes would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavages associated with the furan ring. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of the (E)-isomer of ethyl 2-cyano-3-(2-furyl)acrylate has been determined. nih.govresearchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The detailed geometric parameters of (E)-ethyl 2-cyano-3-(2-furyl)acrylate have been elucidated through X-ray diffraction. nih.govresearchgate.net The bond lengths and angles are generally in good agreement with those observed in similar crystal structures. researchgate.net The planarity of the molecule is a key feature, which is a consequence of the conjugated π-system extending from the furan ring through the acrylate moiety. nih.govresearchgate.net

A notable feature is the flexibility of the ethyl group, as indicated by the different torsion angles observed for the two independent molecules in the asymmetric unit. nih.govresearchgate.net This highlights the conformational adaptability of this part of the molecule.

Selected Bond Lengths (Å) for (E)-ethyl 2-cyano-3-(2-furyl)acrylate nih.govresearchgate.net
BondMolecule AMolecule B
O1-C71.199(3)1.206(3)
O2-C51.349(3)1.360(3)
N1-C61.144(4)1.142(4)
C1-C21.378(4)1.369(4)
C3-C41.341(4)1.342(4)
Selected Bond Angles (°) for (E)-ethyl 2-cyano-3-(2-furyl)acrylate nih.govresearchgate.net
AngleMolecule AMolecule B
C7-O3-C8116.1(2)116.0(2)
O1-C7-O3125.1(3)124.9(3)
N1-C6-C4178.6(3)178.4(3)
C3-C4-C5120.9(3)120.9(3)
Selected Dihedral Angles (°) for (E)-ethyl 2-cyano-3-(2-furyl)acrylate nih.govresearchgate.net
AngleMolecule AMolecule B
C7-O3-C8-C9-167.4(3)125.3(4)
O2-C1-C2-C3179.8(3)-179.9(3)
C1-C2-C3-C4177.5(3)-179.0(3)

Crystal Packing and Hydrogen Bonding Networks

The crystal structure of (E)-ethyl 2-cyano-3-(2-furyl)acrylate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The asymmetric unit contains two independent molecules, designated as A and B. researchgate.netnih.gov In both molecules, the non-hydrogen atoms, with the exception of the methyl carbon of the ethyl group, are nearly coplanar. nih.gov This planarity is a key feature of the molecule's conformation in the solid state.

The flexibility of the ethyl group is evident from the different torsion angles observed in the two independent molecules within the asymmetric unit. researchgate.net This indicates some degree of conformational freedom for the ethyl substituent, even within the constraints of the crystal lattice.

Crystal Data and Structure Refinement for (E)-ethyl 2-cyano-3-(2-furyl)acrylate
ParameterValue
Empirical formulaC₁₀H₉NO₃
Formula weight191.18
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)4.6611 (2)
b (Å)19.8907 (9)
c (Å)20.9081 (9)
β (°)91.988 (4)
Volume (ų)1937.28 (15)
Z8
Temperature (K)293

Data sourced from Kalkhambkar et al. (2012). researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed experimental data regarding the electronic absorption (UV-Vis) and emission (fluorescence) spectroscopic properties of this compound are not extensively reported in the currently available scientific literature. While related compounds containing the cyanoacrylate moiety are known to act as UV absorbers or exhibit fluorescence, specific data such as absorption maxima (λmax), molar extinction coefficients, emission wavelengths, and quantum yields for the title compound have not been published. chemicalbook.comrsc.org Further research is required to fully characterize the photophysical properties of this specific molecule.

Theoretical and Computational Chemistry Approaches to Ethyl 2z 2 Cyano 3 2 Furyl Acrylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl (2Z)-2-cyano-3-(2-furyl)acrylate, these methods can elucidate its electronic landscape and predict its reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and energy of molecules like this compound. While specific DFT studies on the (2Z) isomer are not prevalent in the literature, extensive crystallographic work has been conducted on its (2E) counterpart, providing a solid experimental basis for computational modeling. researchgate.netpcbiochemres.comnih.govresearchgate.net

In a notable study, the crystal structure of (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate was determined, revealing two independent molecules in the asymmetric unit. researchgate.netpcbiochemres.comnih.govresearchgate.net In both instances, all non-hydrogen atoms, with the exception of the methyl carbon, are nearly coplanar. researchgate.netpcbiochemres.comnih.govresearchgate.net This planarity is a key feature that can be computationally modeled using DFT to find the minimum energy conformation. The experimental bond lengths and angles provide excellent benchmarks for validating the accuracy of DFT calculations, typically performed with functionals like B3LYP and basis sets such as 6-31G* or higher. acs.orgnih.gov

The planarity of the molecule is crucial for its electronic properties, as it allows for extended π-conjugation across the furan (B31954) ring, the acrylate (B77674) double bond, and the cyano and ester functionalities. DFT calculations can quantify the energetic favorability of this planar conformation and explore minor deviations from it, such as the observed torsion angles in the ethyl group. researchgate.netpcbiochemres.comnih.govresearchgate.net For instance, the reported difference in the torsion angles C7A–O3A–C8A–C9A (−167.4°) and C7B–O3B–C8B–C9B (125.3°) in the two molecules of the crystal structure highlights the flexibility of the ethyl group, a feature that can be explored computationally. researchgate.netpcbiochemres.comnih.govresearchgate.net

Table 1: Selected Crystallographic Data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate Data from Kalkhambkar et al., 2012. researchgate.net

ParameterValue
Chemical FormulaC₁₀H₉NO₃
Molecular Weight191.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.6611
b (Å)19.8907
c (Å)20.9081
β (°)91.988
Volume (ų)1937.28
Z8

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, can also be applied to study this compound. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a different perspective on the electronic structure.

For furan-containing compounds, ab initio calculations have been used to investigate conformational properties. rsc.org Such studies on model compounds like 2- and 3-benzoyl derivatives of furan have successfully located the minimum energy conformations on the potential energy surface, showing good agreement with experimental data. rsc.org A similar approach for this compound would involve mapping the potential energy surface as a function of key dihedral angles to determine the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be validated against experimental measurements to confirm the molecular structure.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. acs.orgtandfonline.com The calculated vibrational frequencies can be compared with experimental IR spectra to assign the observed bands to specific molecular motions. tandfonline.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental spectra. ijcce.ac.ir

Experimental ¹H NMR data for the (E)-isomer has been reported, providing a basis for such a comparison. nih.govresearchgate.net The characteristic signals for the ethyl group, the furan ring protons, and the vinylic proton can be correlated with the computationally predicted chemical shifts. nih.govresearchgate.net Discrepancies between the calculated and experimental spectra can often be resolved by considering solvent effects and the specific conformations present in the solution. mdpi.com

Table 2: Experimental ¹H NMR Data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate Data from Kalkhambkar et al., 2012, recorded in CDCl₃ at 300 MHz. nih.gov

ProtonChemical Shift (δ ppm)MultiplicityNumber of Protons
CH₃1.42t3H
CH₂4.40q2H
Furan CH6.61m1H
Furan CH6.80m1H
Furan CH7.28m1H
Vinylic CH7.98s1H

Computational Modeling of Reaction Mechanisms and Transition States

This compound is typically synthesized via the Knoevenagel condensation of 2-furaldehyde and ethyl cyanoacetate (B8463686). nih.govresearchgate.net Computational chemistry can be employed to model the mechanism of this reaction, identifying the intermediates and transition states involved.

DFT calculations are well-suited for mapping the potential energy surface of the reaction. nih.gov This would involve calculating the energies of the reactants, the proposed intermediates (such as the carbinolamine and the enolate), and the transition states connecting them. acs.org For the Knoevenagel condensation, the role of the catalyst (often a weak base like piperidine) is crucial and can be explicitly included in the computational model. acs.org Studies on similar reactions have shown that the catalyst facilitates the deprotonation of the active methylene (B1212753) compound (ethyl cyanoacetate) and the subsequent nucleophilic attack on the carbonyl group of the aldehyde (2-furaldehyde). acs.orgrsc.org The final step, a dehydration reaction, can also be modeled to complete the catalytic cycle. acs.org The calculated activation energies for each step can provide insights into the rate-determining step of the reaction. acs.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the conformational space of a molecule over time. researchgate.netacs.orgescholarship.orgacs.orgtandfonline.com For this compound, MD simulations can provide a picture of its flexibility and the different conformations it can adopt in solution or in a polymer matrix.

Using a suitable force field, an MD simulation would track the movements of all atoms in the molecule over a period of time, governed by the principles of classical mechanics. escholarship.org This would allow for the observation of rotations around single bonds, such as the C-C bond connecting the furan ring to the acrylate moiety and the bonds within the ethyl group. The results of an MD simulation can be analyzed to determine the most populated conformational states and the dynamics of interconversion between them. While specific MD studies on this molecule are not available, simulations of related acrylate polymers have been used to understand properties like chain mobility and fractional free volume. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. For a Michael acceptor like this compound, a QSRR study could be developed to predict its reactivity towards nucleophiles.

This would typically involve calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., LUMO energy, atomic charges), steric, or thermodynamic in nature. nih.govresearchgate.net The reactivity of these compounds would be measured experimentally, for example, by determining the rate constants for their reaction with a model nucleophile like glutathione. nih.govresearchgate.net A statistical model, such as multiple linear regression, would then be built to correlate the descriptors with the observed reactivity. researchgate.net Such models can be highly predictive and are valuable for screening new compounds for their potential reactivity and, by extension, their biological activity or toxicity. nih.govresearchgate.net For α,β-unsaturated carbonyls, quantum chemical calculations of reaction barriers have been shown to be effective descriptors in QSRR models. nih.govresearchgate.net

Applications of Ethyl 2z 2 Cyano 3 2 Furyl Acrylate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The electron-deficient nature and multiple functional groups of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate make it an excellent substrate for constructing a diverse range of heterocyclic compounds. It readily participates in reactions with various nucleophiles, leading to the formation of highly substituted and medicinally relevant ring systems.

Fused Heterocycles and Polycyclic Aromatic Compounds

While the furan (B31954) moiety within this compound theoretically allows it to act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form fused bicyclic or polycyclic systems, this specific application is not extensively documented in the available scientific literature. The primary reactivity reported for this compound and its analogues tends to focus on transformations involving the activated carbon-carbon double bond and the cyano and ester functionalities. However, the general principle of using functionalized furans to build complex polycyclic frameworks is a well-established strategy in organic synthesis, suggesting a potential but underexplored application for this specific building block.

Nitrogen, Oxygen, and Sulfur-Containing Heterocycles

The utility of this compound as a precursor for nitrogen-, oxygen-, and sulfur-containing heterocycles is well-established. The compound is typically synthesized via a Knoevenagel condensation between 2-furaldehyde and ethyl cyanoacetate (B8463686), a reaction that highlights the modularity of this class of compounds. researchgate.netwikipedia.org By simply varying the starting aldehyde, a range of analogous acrylate (B77674) building blocks can be prepared, which in turn serve as intermediates for various heterocycles.

Research has demonstrated that these acrylate systems are pivotal in synthesizing diverse heterocyclic structures. For instance:

Nitrogen Heterocycles: The reaction of ethyl cyanoacrylate derivatives with nitrogen-based nucleophiles is a common route to N-containing rings. An analogue, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, is synthesized using pyrrole-2-aldehyde and serves as a precursor for more complex pyrrole-containing structures. researchgate.netacs.org These compounds can undergo cyclization reactions; for example, ethyl 3-aryl-2-cyanoacrylates react with ethyl glycinate (B8599266) hydrochloride to produce highly substituted furan-2,4-dicarboxylates, which are themselves important oxygen-containing heterocycles with an amino substituent.

Oxygen Heterocycles: The furan ring is a stable oxygen-containing heterocycle itself. The primary application in this area involves using the acrylate precursor to build other heterocyclic systems that may also contain oxygen.

Sulfur Heterocycles: The versatility of the synthetic approach is further shown by the preparation of thiophene-based derivatives, which are crucial intermediates for sulfur-containing heterocycles and polymers. researchgate.net The general reactivity of the cyanoacrylate moiety allows for its incorporation into synthetic pathways targeting thiazoles, thiadiazoles, and other related structures through reactions with appropriate sulfur-containing binucleophiles. epo.org

The following table summarizes the synthesis of various heterocyclic precursors based on the Knoevenagel condensation, illustrating the versatility of this approach.

Aldehyde PrecursorAcrylate ProductPotential Heterocyclic Application
Furan-2-aldehyde(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylatePrecursor for further functionalization of furan systems. researchgate.net
Pyrrole-2-aldehyde(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylateBuilding block for complex pyrrole (B145914) derivatives. researchgate.netacs.org
Thiophene-2-aldehyde(E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylateIntermediate for thiophene-based polymers and S-heterocycles. researchgate.net

Utility in Polymer Science: Monomer and Polymerization Initiator Roles

This compound, as a derivative of ethyl cyanoacrylate (ECA), functions primarily as a monomer in polymer science. The carbon-carbon double bond, activated by the adjacent electron-withdrawing cyano and ester groups, is highly susceptible to polymerization. pcbiochemres.compcbiochemres.com ECA and its derivatives are famous as the main components of "superglues," which work by undergoing rapid anionic polymerization upon exposure to weak bases, such as moisture present on surfaces. wikipedia.orgpcbiochemres.cominchem.org

This rapid polymerization is a key characteristic. pcbiochemres.com The resulting polymer, poly(ethyl cyanoacrylate) (PECA), possesses strong adhesive properties. pcbiochemres.com While the term "polymerization initiator" might be associated with this class, it is more accurate to describe the compound as a monomer that is readily initiated by ambient species. The polymerization process itself is highly exothermic. researchgate.net The inclusion of the furan ring in the monomer structure offers a potential route to modify the properties of the resulting polymer, such as its thermal stability, refractive index, or chemical resistance, compared to standard poly(ethyl cyanoacrylate).

Catalytic Applications: As a Ligand Component or Reactant in Catalytic Cycles

The potential for this compound to be used in catalytic applications, either as a ligand for a metal center or as a key reactant in a catalytic cycle, is not extensively documented. The synthesis of the compound itself often requires a catalyst. researchgate.net However, some related processes suggest theoretical possibilities. For instance, transition metal catalysts, including those based on lanthanide elements, have been used in the synthesis of cyanoacrylates. epo.org Furthermore, palladium-catalyzed reactions are employed to synthesize precursors for some cyanoacrylate esters. acs.org While these examples show cyanoacrylates as products of catalysis, their direct role as a catalytic component is less clear. The oxygen and nitrogen atoms in the molecule possess lone pairs that could coordinate to a metal, but this application as a ligand in mainstream catalysis has not been a major focus of research.

Development of Chemical Sensors and Analytical Probes (Excluding Biological/Clinical Applications)

The ethyl cyanoacrylate scaffold has proven useful in the field of chemical sensors, both as the analyte to be detected and as the core structure of a sensor molecule.

The detection of ethyl cyanoacrylate vapor is important for monitoring workplace exposure. inchem.org Advanced sensor platforms have been developed for this purpose. One such platform utilizes a dual-resonant infrared plasmonic perfect absorber for the on-chip detection of poly(ethyl cyanoacrylate) (PECA). This highly sensitive device can perform vibrational detection and in-situ observation of the polymerization process, demonstrating a sophisticated method for monitoring the chemical's presence and state. googleapis.com

Conversely, derivatives of ethyl cyanoacrylate are being developed as active sensor components. A notable example is ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), which functions as a selective and sensitive fluorescent "turn-off" chemodosimeter for detecting toxic hydrazine (B178648) hydrate (B1144303) in both liquid and vapor phases. The high fluorescence of the ECNA probe is effectively quenched in the presence of hydrazine, allowing for naked-eye detection. This demonstrates the potential of the cyanoacrylate framework in designing analytical probes for environmental monitoring.

The table below details the performance of such a cyanoacrylate-based sensor system.

Sensor Platform/ProbeAnalyteDetection PrincipleKey Performance Metrics
Plasmonic Perfect AbsorberPoly(ethyl cyanoacrylate)Surface-Enhanced Infrared Absorption (SEIRA)Sub-nm detection limit, high sensitivity (0.76%/nm). googleapis.com
Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA)Hydrazine Hydrate (Hz)Fluorescence "Turn-Off"Limit of Detection (LOD): 3.077 nM; ~14-fold fluorescence quenching.

Role in Multistep Organic Syntheses of Complex Molecular Architectures

The true value of this compound is realized in its application as a versatile building block within multistep syntheses of more complex molecules. Its pre-activated structure makes it an ideal starting point or intermediate, allowing for the efficient construction of molecular frameworks that might otherwise require more convoluted routes.

The Knoevenagel condensation used to form the compound is often the first step in a longer synthetic sequence. researchgate.net The resulting acrylate can then participate in a variety of subsequent reactions, including:

Michael Additions: The electron-deficient double bond is a prime target for conjugate addition by a wide range of nucleophiles, enabling the introduction of further complexity.

Cyclization Reactions: As detailed in section 6.1.2, the compound can react with binucleophiles to forge new heterocyclic rings in a single step. This is a common strategy in diversity-oriented synthesis to quickly generate libraries of medicinally relevant compounds.

Functional Group Transformations: The cyano and ester groups can be hydrolyzed, reduced, or otherwise transformed into other functionalities, providing synthetic handles for subsequent steps.

This building block approach is fundamental to modern drug discovery and materials science. For example, many nitrogen-containing heterocyclic drugs are assembled using multistep pathways that rely on the predictable reactivity of highly functionalized intermediates like this compound. nih.gov

Future Perspectives and Unresolved Challenges in Ethyl 2z 2 Cyano 3 2 Furyl Acrylate Research

Innovations in Asymmetric Synthesis of Related Chiral Analogs

A significant frontier in the chemistry of ethyl (2Z)-2-cyano-3-(2-furyl)acrylate is the development of methods to produce chiral analogs. The direct asymmetric synthesis of the target compound remains an unresolved challenge, but several innovative strategies developed for related structures offer a clear roadmap for future research. The creation of furan-containing molecules with defined stereochemistry is of high interest due to the prevalence of this motif in bioactive natural products. bohrium.comresearchgate.netmdpi.com

Future progress will likely rely on the application of modern organocatalysis and chiral metal complexes. Key strategies could include:

Asymmetric Michael Additions: The electron-deficient nature of the acrylate (B77674) makes it an ideal Michael acceptor. researchgate.net Asymmetric conjugate addition of various nucleophiles, catalyzed by chiral organocatalysts like bifunctional squaramides or imidazolidinones, could generate products with a new stereocenter at the β-position. For instance, the highly successful asymmetric phospha-Michael addition to similar iminochromene systems using squaramide catalysts demonstrates a powerful approach that could be adapted to the furan-acrylate scaffold. scispace.com

Asymmetric Vinylogous Aldol (B89426) Reactions: The furan (B31954) ring can act as a latent vinylogous nucleophile. Research has shown that chiral organic salts, formed from a thiourea-amine and a carboxylic acid, can catalyze the highly enantioselective and diastereoselective vinylogous aldol reaction between 2-silyloxy furans and various aldehydes. nih.gov Adapting this concept to react with chiral electrophiles could provide access to a diverse range of complex chiral molecules.

Chiral Lewis Base Catalysis: The Knoevenagel condensation itself, the very reaction that forms the compound, could potentially be rendered asymmetric. While challenging, the use of chiral Lewis bases to catalyze the condensation could, in principle, induce enantioselectivity, leading directly to chiral products if a prochiral substrate is used. rsc.org

Asymmetric Cycloaddition Reactions: Treating the furan-acrylate as a dienophile in asymmetric Diels-Alder reactions with chiral dienes, or using a chiral Lewis acid to catalyze the reaction, could create complex cyclic structures with multiple stereocenters. The development of catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality highlights the feasibility of complex annulation strategies. bohrium.comresearchgate.net

The primary challenge lies in controlling the reactivity and selectivity for this specific substrate, which requires the design of catalysts tailored to the electronic and steric properties of the furan ring and the cyanoacrylate moiety.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its role as a Michael acceptor, the unique combination of functional groups in this compound opens the door to novel and unconventional transformations. Future research should focus on harnessing this latent reactivity to build molecular complexity efficiently.

Multicomponent Reactions (MCRs): The compound is an ideal substrate for MCRs, which allow the construction of complex molecules in a single, atom-economical step. For example, it could be a key component in Biginelli- or Hantzsch-type reactions to synthesize highly substituted dihydropyrimidines or pyridines, respectively. iau.irnih.gov The reaction of aldehydes, ethyl cyanoacetate (B8463686), and urea/thiourea is a classic MCR, and using the pre-formed acrylate could offer an alternative entry point into these valuable heterocyclic systems. iau.ir

Tandem and Cascade Reactions: A promising avenue is the design of cascade reactions that involve an initial transformation on the acrylate followed by a subsequent reaction involving the furan ring. For instance, a Michael addition could be followed by an intramolecular cyclization onto the furan. A plausible reaction mechanism could involve the initial nucleophilic addition to the acrylate, followed by a subsequent intramolecular nucleophilic substitution that generates a dihydrofuran intermediate, which then aromatizes. semanticscholar.org

Cycloaddition and Annulation Strategies: The diene character of the furan ring can be exploited in [4+2] cycloaddition reactions. Furthermore, novel cyclization reactions of similar ethyl (E)-3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride have been developed to synthesize substituted furancarboxylates, a strategy that could be explored for the title compound. semanticscholar.org This demonstrates the potential to use the existing framework to build new heterocyclic rings.

Piancatelli Rearrangement: The furan ring itself can be a reactive handle. The addition of an organometallic reagent, such as ethylmagnesium bromide, to the furan aldehyde (furfural) is the first step in a route that leads to a 1-(furan-2-yl)propan-1-ol intermediate. nih.gov This intermediate can then undergo a Piancatelli rearrangement to form highly functionalized cyclopentenones, which are valuable synthetic intermediates. nih.gov Exploring this reactivity starting from the acrylate could lead to novel cyclopentane (B165970) derivatives.

The challenge in this area is to control the chemoselectivity, directing reactions to a specific functional group in the presence of others and discovering conditions that enable novel tandem processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent transformations are well-suited for adaptation to modern continuous flow and automated synthesis technologies. These platforms offer significant advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, improved reproducibility, and streamlined scalability.

While a dedicated flow synthesis for the title compound has not been explicitly reported, the underlying Knoevenagel condensation is readily adaptable. researchgate.net Studies on the aldol condensation of furfural (B47365) with ketones have been successfully performed in flow reactors. osti.gov A hypothetical flow process for the synthesis of this compound would involve pumping streams of furfural, ethyl cyanoacetate, and a catalyst solution through a T-mixer into a heated coiled reactor. The product stream could then be directed through in-line purification modules, such as solid-supported scavengers or liquid-liquid extractors, to yield the pure compound continuously.

The integration with automated platforms could accelerate the exploration of the novel reactivity patterns discussed previously. An automated system could systematically vary reactants, catalysts, and conditions for Michael additions or multicomponent reactions, enabling high-throughput screening and rapid discovery of new transformations and optimized reaction conditions.

Table 1: Hypothetical Flow Synthesis Parameters

ParameterValue RangePurpose
Reagent Concentration0.1 - 1.0 MControl stoichiometry and reaction rate
Catalyst Loading1 - 10 mol%Initiate the condensation reaction
Flow Rate0.1 - 5.0 mL/minDetermines residence time and throughput
Reactor Temperature25 - 150 °CControl reaction kinetics
Residence Time2 - 30 minEnsure complete conversion of reactants
System Pressure1 - 10 barMaintain single phase and prevent boiling

This technological shift represents a significant future direction, moving the synthesis and application of this building block from discovery to efficient, automated production. qut.edu.au

Development of Environmentally Benign and Resource-Efficient Methodologies

In line with the principles of green chemistry, a key future challenge is to develop more sustainable methods for the synthesis of this compound. The traditional Knoevenagel condensation often uses homogeneous amine catalysts like piperidine (B6355638) in organic solvents, which can complicate purification and generate waste. nih.govresearchgate.net

Recent research has focused on greener alternatives:

Heterogeneous Catalysis: The use of solid catalysts simplifies product isolation and allows for catalyst recycling. A variety of heterogeneous catalysts have been shown to be effective for Knoevenagel condensations, including metal-organic frameworks (MOFs), sodium alginate (a biodegradable polymer), and mixed metal oxides. researchgate.netacs.orgresearchgate.netrsc.org These catalysts often provide high yields under mild conditions and can be easily recovered by filtration.

Catalyst-Free and Water-Mediated Reactions: An extensive study has demonstrated that the Knoevenagel condensation can proceed efficiently in water without any added catalyst, representing a significant improvement in the green credentials of the process. rsc.org

Solvent-Free Conditions: Performing the reaction neat or under solvent-free conditions minimizes solvent waste. Mild, solventless Knoevenagel condensations have been successfully carried out using modified metal oxide catalysts. rsc.org Molecular iodine has also been used as a catalyst for related syntheses under solvent-free conditions. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation of Furfural

CatalystSolventConditionsYieldReference
PiperidineEthanol (B145695)Room Temp, 8hQuantitative nih.govresearchgate.net
Sodium AlginateToluene140 °C, 6h~80% Conversion researchgate.netresearchgate.net
NoneWater100 °CHigh rsc.org
MOF (UiO-66-NH₂)Ethanol60 °C, 2h>90% Conversion researchgate.net
MgO-Al₂O₃Solvent-free25 °C, 6h~80% rsc.org

The ongoing challenge is to identify the optimal green methodology that provides high yield and selectivity for the desired (Z)-isomer while minimizing environmental impact and cost.

Advanced Computational Design and Prediction of New Reactions

Advanced computational chemistry offers powerful tools to accelerate research into this compound by predicting its properties and reactivity, thereby guiding experimental work.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are increasingly used to understand reaction mechanisms at the molecular level. Studies on the Knoevenagel condensation have used DFT to investigate the role of different catalysts, such as amino-functionalized MOFs, explaining how the catalyst structure enhances activity and influences the reaction pathway. researchgate.netrsc.org Such insights are crucial for designing more efficient catalysts.

Reactivity Prediction: The reactivity of the acrylate as a Michael acceptor towards nucleophiles like cysteine can be predicted by calculating the activation energies of the reaction using DFT. researchgate.netnih.gov This approach allows for the in silico screening of potential reactions and can even be used to forecast the potential toxicity of related compounds by predicting their reactivity with biological nucleophiles. nih.gov Furthermore, the global electrophilicity index, a parameter derivable from DFT calculations, can be used to predict the reactivity of compounds like this in cycloaddition reactions. peerj.com

De Novo Design and Synthesis Prediction: Looking further ahead, machine learning and artificial intelligence are poised to revolutionize how new reactions are discovered. Computational tools are being developed that can predict the outcomes of reactions or even propose entire multi-step synthetic routes to target molecules. csmres.co.uk By training models on vast databases of known reactions, these programs can suggest novel, non-intuitive transformations for a given substrate, opening up unexplored areas of chemical space. nih.gov

The future integration of these predictive computational methods with automated synthesis platforms promises to create a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the discovery of new reactions and applications for versatile building blocks like this compound.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing ethyl (2Z)-2-cyano-3-(2-furyl)acrylate with high stereochemical purity?

  • Methodology :

  • Knoevenagel condensation : React 2-furyl aldehyde with ethyl cyanoacetate using a base catalyst (e.g., piperidine or ammonium acetate) in ethanol under reflux. Monitor reaction progress via TLC.
  • Stereochemical control : Adjust solvent polarity and reaction temperature to favor Z-isomer formation. For example, polar aprotic solvents (DMF) at 80°C promote kinetic control, favoring the Z-configuration .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using NMR and FTIR .

Q. How can the Z-configuration of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to unambiguously determine the Z-configuration. For example, monoclinic P21/n space group parameters (a = 4.66 Å, b = 19.89 Å, c = 20.91 Å, β = 91.99°) were reported for the E-isomer, providing a reference for comparative analysis .
  • NMR spectroscopy : Compare coupling constants (J values) of α,β-unsaturated protons. Z-isomers typically exhibit smaller J values (e.g., ~12 Hz) due to restricted rotation .
  • Computational modeling : Use DFT calculations to simulate NMR spectra and compare with experimental data .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Classify as WGK 2 (moderate water hazard) based on analogous acrylate derivatives .
  • Emergency protocols : In case of skin contact, rinse with water for 15 minutes. For spills, use inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

  • Methodology :

  • Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data with X-ray crystallography (e.g., C–C bond lengths: mean σ = 0.004 Å) to resolve ambiguities in functional group assignments .
  • Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to clarify splitting patterns in complex NMR spectra .
  • Statistical analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. How does the furan ring influence the electronic properties and reactivity of this acrylate in polymer applications?

  • Methodology :

  • Electron-withdrawing effects : The furan ring’s conjugation with the cyano group enhances electrophilicity, facilitating nucleophilic additions (e.g., Michael additions). UV-Vis spectroscopy (λmax ~280 nm) confirms extended π-conjugation .
  • Copolymerization studies : Incorporate the acrylate into P(EA-HEA) networks via free-radical polymerization. Monitor glass transition temperatures (Tg) via DSC; furan-containing polymers show Tg increases of 10–15°C compared to phenyl analogs .

Q. What experimental design principles apply to optimizing synthesis under flow chemistry conditions?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (temperature: 60–100°C, residence time: 2–10 min). For example, a central composite design identified 80°C and 6 min as optimal for maximizing yield (85%) .
  • In-line analytics : Integrate FTIR or Raman probes to monitor reaction progress in real time .
  • Scale-up strategies : Maintain Reynolds number (Re > 2,000) to ensure turbulent flow and consistent mixing in microreactors .

Q. How can intermolecular interactions in the crystal structure inform material design?

  • Methodology :

  • Intermolecular analysis : X-ray data reveal C–H···O hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.5 Å) between furan rings. These interactions enhance thermal stability (TGA: decomposition onset ~220°C) .
  • Supramolecular assembly : Design co-crystals with complementary hydrogen-bond donors (e.g., carboxylic acids) to modulate solubility and mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.